benzyl allyl[2-(hydroxyimino)ethyl]carbamate
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Overview
Description
benzyl allyl[2-(hydroxyimino)ethyl]carbamate is an organic compound with the molecular formula C13H16N2O3. It contains several functional groups, including a carbamate, an oxime, and an allyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl allyl[2-(hydroxyimino)ethyl]carbamate can be achieved through various methodsThe use of 1,1’-carbonyldiimidazole (CDI) as an acylation agent has been reported to be effective in the preparation of carbamates under mild conditions . This method enhances the reactivity of both alcohol and carbamoyl-imidazole intermediates, making it a sustainable and eco-friendly approach.
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of mechanochemical methods, such as ball-milling technology, has been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
benzyl allyl[2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
benzyl allyl[2-(hydroxyimino)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of benzyl allyl[2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis . The oxime group can participate in various chemical reactions, including cycloaddition and condensation reactions, which are crucial in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-methyl-O-benzyl carbamate: Used as an anticonvulsant agent.
Benzyl carbamate: Commonly used in organic synthesis as a protecting group.
N-allyl carbamate: Utilized in the synthesis of various organic compounds.
Uniqueness
benzyl allyl[2-(hydroxyimino)ethyl]carbamate is unique due to the presence of both an oxime and an allyl group, which provide additional reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations compared to similar compounds.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
benzyl N-(2-hydroxyiminoethyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2 |
InChI Key |
USNPGPXWVWTJSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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